molecular formula C12H9ClN2O3 B1390980 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid CAS No. 1189749-70-9

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid

Cat. No.: B1390980
CAS No.: 1189749-70-9
M. Wt: 264.66 g/mol
InChI Key: OOBCIPPJWPDKOM-UHFFFAOYSA-N
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Description

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is a chemical compound with a complex structure, featuring a pyridine ring substituted with a chlorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-chloro-2-hydroxypyridine with 6-methyl-3-pyridyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites or allosteric sites on proteins, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar in structure but with a bromine atom instead of chlorine.

    5-Chloro-2-hydroxypyridine: Lacks the 6-methylpyridin-3-yloxy group.

    6-Methyl-3-pyridyl chloride: Precursor used in the synthesis of the target compound.

Uniqueness

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the pyridine ring, as well as the 6-methylpyridin-3-yloxy substituent

Biological Activity

5-Chloro-2-((6-methylpyridin-3-yl)oxy)nicotinic acid is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring substituted with a chlorine atom and a carboxylic acid group, along with a 6-methylpyridin-3-yloxy substituent. Its chemical formula is C12H11ClN2O3, and it has a molecular weight of 252.68 g/mol.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been observed to interact with various enzymes, potentially inhibiting their activity by binding to active or allosteric sites.
  • Receptor Binding : It may modulate receptor functions, impacting signaling pathways that are critical in various biological processes.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways.
Antimicrobial PropertiesExhibits activity against Gram-positive and Gram-negative bacteria.
Antifungal ActivityDemonstrates efficacy against various fungal strains.
CytotoxicityShows potential cytotoxic effects in cancer cell lines.
SIRT1 ActivationMay activate SIRT1, influencing cellular aging and metabolic processes.

Case Studies

  • Antimicrobial Activity : A study evaluated the compound's efficacy against different bacterial strains, reporting minimum inhibitory concentration (MIC) values that indicate strong antibacterial properties, particularly against E. coli and Staphylococcus aureus .
  • Cytotoxicity in Cancer Models : Research involving L1210 leukemia models found that derivatives of related compounds exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .
  • SIRT1 Activation : Investigations into small-molecule SIRT1 activators revealed that compounds similar to this compound could enhance SIRT1 activity, which is linked to protective effects in neurodegeneration and metabolic diseases .

Comparative Analysis

When comparing this compound with structurally similar compounds, notable differences in biological activity emerge:

Compound Key Differences Biological Activity
2-Bromo-6-methylpyridineBromine instead of chlorine; lacks carboxylic acid group.Lower enzyme inhibition potential.
5-Chloro-2-hydroxypyridineAbsence of the 6-methylpyridin-3-yloxy group.Reduced antimicrobial activity.
6-Methyl-3-pyridyl chloridePrecursor for synthesis; lacks full biological evaluation.Not evaluated for biological activity.

Properties

IUPAC Name

5-chloro-2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-7-2-3-9(6-14-7)18-11-10(12(16)17)4-8(13)5-15-11/h2-6H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBCIPPJWPDKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=C(C=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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